![molecular formula C17H27N3O B2852714 (E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide CAS No. 2411323-07-2](/img/structure/B2852714.png)
(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide, commonly known as DMABN, is a synthetic compound that belongs to the class of organic compounds called amides. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Wissenschaftliche Forschungsanwendungen
DMABN has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are proteins that play a crucial role in the regulation of various cellular processes, including calcium signaling and neurotransmitter release. DMABN has been used as a tool to study the role of sigma-1 receptors in various physiological and pathological conditions, including depression, anxiety, and neurodegenerative diseases.
Wirkmechanismus
DMABN acts as a selective sigma-1 receptor agonist, which means that it binds to and activates these receptors. This activation leads to the modulation of various signaling pathways, including the inhibition of voltage-gated calcium channels and the regulation of intracellular calcium levels. Sigma-1 receptor activation has been shown to have neuroprotective effects and to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
DMABN has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the induction of neuroprotective effects. It has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMABN is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of DMABN is its potential toxicity, which can limit its use in in vivo experiments. Additionally, DMABN has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of DMABN. One potential area of research is the development of new sigma-1 receptor agonists with improved pharmacokinetic properties and reduced toxicity. Another area of research is the study of the role of sigma-1 receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, the potential use of DMABN as a therapeutic agent for various inflammatory and pain-related conditions should be explored further.
Synthesemethoden
DMABN can be synthesized using a variety of methods, but the most common one involves the reaction between 4-methylacetophenone and N,N-dimethylformamide dimethyl acetal in the presence of sodium hydride. This reaction results in the formation of DMABN as a yellowish oil, which can be purified using column chromatography.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14-8-10-15(11-9-14)16(13-20(4)5)18-17(21)7-6-12-19(2)3/h6-11,16H,12-13H2,1-5H3,(H,18,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEINWQPIGWTQZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(C)C)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(CN(C)C)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.